molecular formula C11H13NO4 B13001982 2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid

2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid

Katalognummer: B13001982
Molekulargewicht: 223.22 g/mol
InChI-Schlüssel: IHJQJGGWMGBVEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid is an organic compound that features a unique structure combining an amino acid with a dihydrobenzo dioxin moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid typically involves the following steps:

    Formation of the Dihydrobenzo Dioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, often using reagents like ammonia or amines.

    Formation of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are commonly employed.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in studies related to enzyme interactions and protein binding.

    Industry: It can be used in the production of advanced materials, such as polymers and resins.

Wirkmechanismus

The mechanism of action of 2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid
  • 2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetonitrile
  • 2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone

Uniqueness

What sets 2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for certain applications in medicinal chemistry and materials science.

Eigenschaften

Molekularformel

C11H13NO4

Molekulargewicht

223.22 g/mol

IUPAC-Name

2-amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid

InChI

InChI=1S/C11H13NO4/c1-11(12,10(13)14)7-2-3-8-9(6-7)16-5-4-15-8/h2-3,6H,4-5,12H2,1H3,(H,13,14)

InChI-Schlüssel

IHJQJGGWMGBVEI-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC2=C(C=C1)OCCO2)(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.